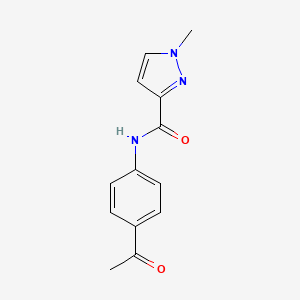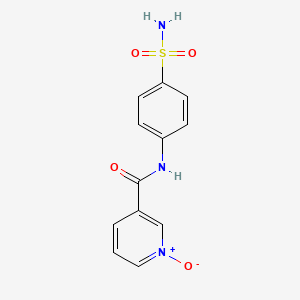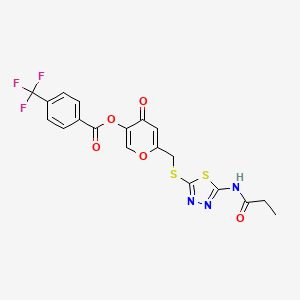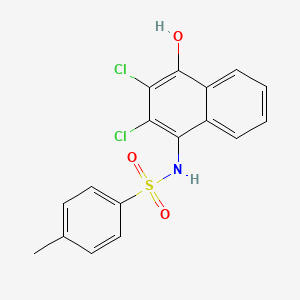
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-(Methylenebis(4,1-phenylene))diacetamide” is a compound with the CAS Number: 2719-05-3 and a molecular weight of 282.34 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The monomer “N,N’-(4,5-dihydroxy-1,2-phenylene)bis(methylene)bisacrylamide” (OHABA) was successfully synthesized by the Friedel–Crafts reaction . Using precipitation polymerization, POHABA microspheres were easily obtained in a size-controlled manner .
Molecular Structure Analysis
The InChI code for “N,N’-(Methylenebis(4,1-phenylene))diacetamide” is 1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Coordination Polymers and Metal–Organic Systems
Research has explored the synthesis of coordination polymers and metal–organic systems using ligands similar to N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide). These compounds play a crucial role in the structural diversity of copper(II) and silver(I) complexes, leading to the formation of polymers with unique conformational and emission properties (Yeh, Chen, & Wang, 2008). Another study focused on the construction of copper metal–organic systems through altering the substituent positions of flexible carboxylate ligands, showcasing the influence of ligand design on the formation and characteristics of metal–organic frameworks (Dai et al., 2009).
Novel Polymer Structures
The creation of novel polymer structures utilizing compounds with functionalities related to N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) has been investigated. For instance, studies on multivalent allylammonium-based cross-linkers have explored their use in synthesizing highly swelling hydrogels, demonstrating significant advancements in polymer chemistry and material science (Mrohs & Weichold, 2022). Additionally, research into silicon-containing σ-π-conjugated hyperbranched polymers illustrates the potential for developing materials with enhanced optical properties and thermal stability, underlining the versatility of these compounds in material development (Kwak & Masuda, 2002).
Synthesis and Characterization of Organic Compounds
The synthesis and characterization of organic compounds, including those related to N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide), have been extensively studied. Research efforts have led to the development of stable dibismuthene compounds, providing insight into the unique bonding characteristics and potential applications of such materials in various fields (Tokitoh et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWVVRUYYEYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Br2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)
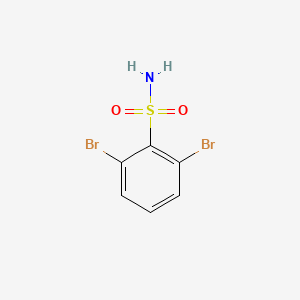
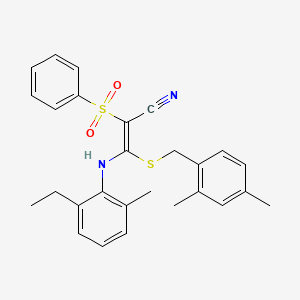
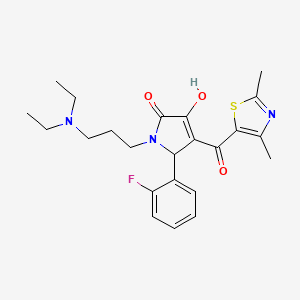
![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)
![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)
![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)
